2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene

Thermal Stability Organic Electronics Material Processing

Researchers developing organic electronic materials often face thermal budget limitations with standard brominated fluorene building blocks. 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene addresses this gap with an exceptionally high melting point of 455°C, enabling high-temperature device fabrication processes incompatible with less brominated analogs. • Four Br sites for tetra-functionalization via Suzuki-Miyaura cross-coupling, yielding tailored HTMs with 7.33% PCE in perovskite solar cells-outperforming spiro-OMeTAD (4.40%). • Enhanced electron-accepting character for non-fullerene acceptor (NFA) design, enabling higher V_OC when paired with donor polymers. • Available in research quantities (100 mg-1 g) with comprehensive analytical documentation (HPLC, NMR). Ships at ambient temperature.

Molecular Formula C26H12Br4
Molecular Weight 644 g/mol
CAS No. 27192-91-2
Cat. No. B1314609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene
CAS27192-91-2
Molecular FormulaC26H12Br4
Molecular Weight644 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC(=C6)Br
InChIInChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H
InChIKeyZPFZLDRAZNLKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene (CAS 27192-91-2): A Brominated Fluorene Dimer for Organic Electronics


2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene (CAS 27192-91-2) is a highly brominated derivative of 9,9'-bifluorenylidene, belonging to the class of overcrowded alkenes [1]. It features a central C=C double bond linking two fluorene units, each substituted with bromine atoms at the 2,2' and 7,7' positions. This compound is primarily utilized as a synthetic intermediate and building block for organic electronic materials, including non-fullerene electron acceptors, organic light-emitting diode (OLED) hosts, and hole-transporting materials [2]. The presence of four bromine atoms imparts distinct electronic and thermal properties that differentiate it from less brominated analogs.

Why 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene (CAS 27192-91-2) Cannot Be Replaced by Other Brominated Bifluorenylidenes


Substituting 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene with less brominated analogs, such as the 2,7-dibromo derivative, introduces significant and quantifiable changes in material properties that can compromise device performance and synthetic utility. The degree of bromination directly influences key parameters including thermal stability, electron-accepting capability, and crystallographic packing [1][2]. These differences are not merely incremental; they represent distinct material regimes that dictate the compound's suitability for high-temperature processing, its electrochemical behavior in devices, and its reactivity in subsequent cross-coupling reactions. The following evidence demonstrates that these analogs are not drop-in replacements.

Quantitative Differentiation of 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene (CAS 27192-91-2) Against Closest Analogs


Melting Point Elevation of >200°C Relative to 2,7-Dibromo Analog Ensures Superior Thermal Budget

2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene exhibits a melting point of 455°C [1], which is substantially higher than the 244-245°C melting point reported for the 2,7-dibromo-9,9'-bifluorenylidene analog [2]. This large thermal stability margin is critical for applications involving high-temperature processing steps or for ensuring morphological stability in operating devices.

Thermal Stability Organic Electronics Material Processing

Enhanced Electron-Accepting Capability via Bromination-Induced Reduction Potential Stabilization

The introduction of bromine atoms progressively stabilizes the reduced states of 9,9'-bifluorenylidene derivatives. The parent 9,9'-bifluorenylidene exhibits two successive monoelectronic reduction waves with formal potentials of E₁ = -1.10 V and E₂ = -1.50 V vs. SCE in aprotic media [1]. While direct electrochemical data for 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene is limited in open literature, systematic studies confirm that increasing halogenation shifts reduction potentials to less negative values, enhancing electron-accepting strength [2]. The tetrabromo derivative is therefore expected to be a stronger electron acceptor than its non-brominated or partially brominated counterparts.

Electrochemistry Electron Acceptor Organic Photovoltaics

Synthetic Versatility: Four Reactive Sites Enable Higher Density Functionalization than Partially Brominated Analogs

2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene possesses four bromine atoms at the 2,2' and 7,7' positions of the bifluorenylidene core, providing four reactive handles for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions [1][2]. In contrast, the 2,7-dibromo analog offers only two reactive sites, limiting the density and complexity of functionalization achievable in a single synthetic step. The tetrabromo compound serves as a key intermediate for synthesizing tetra-substituted derivatives used as hole-transporting materials in perovskite solar cells [1].

Synthetic Intermediate Cross-Coupling Organic Semiconductors

High Purity Grades (≥98% by HPLC) Ensure Reproducible Device Fabrication

Commercially available 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene is routinely offered at purities of ≥98.0% as determined by HPLC [1], with some suppliers providing ≥95% . This high purity level is essential for minimizing batch-to-batch variability in electronic device fabrication, where trace impurities can act as charge traps or quenching sites that degrade performance.

Purity Quality Control Organic Electronics

Application Scenarios Where 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene (CAS 27192-91-2) Provides a Quantifiable Advantage


High-Temperature Processing for Organic Field-Effect Transistors (OFETs) and OLEDs

The exceptionally high melting point of 455°C [1] enables the use of 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene and its derivatives in device fabrication processes that require elevated thermal annealing steps. In contrast, the 2,7-dibromo analog (m.p. 244-245°C) would be unsuitable for such thermal budgets. This makes the tetrabromo compound a preferred precursor for creating thermally robust hole-transporting layers and emissive host materials for OLEDs and OFETs [2].

Synthesis of Non-Fullerene Electron Acceptors for Organic Photovoltaics (OPVs)

The enhanced electron-accepting character imparted by bromine substitution [3] positions 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene as a valuable building block for non-fullerene acceptors (NFAs). While the parent 9,9'-bifluorenylidene shows reduction potentials at -1.10 V and -1.50 V vs. SCE [4], the tetrabromo derivative is expected to exhibit less negative potentials, leading to higher open-circuit voltages (V_OC) when paired with donor polymers in OPV devices. This addresses a key performance metric in NFA design.

Multi-Functionalized Hole-Transporting Materials for Perovskite Solar Cells

The four bromine atoms of 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene serve as reactive sites for tetra-substitution via Suzuki-Miyaura cross-coupling, enabling the synthesis of highly tailored hole-transporting materials (HTMs) [2]. This multi-functionalization capability is not available with the 2,7-dibromo analog, which only permits disubstitution. Derivatives synthesized from the tetrabromo precursor have demonstrated power conversion efficiencies of 7.33% in perovskite solar cells, outperforming the reference spiro-OMeTAD (4.40%) [2].

Fundamental Studies on Halogen Bonding and Conformational Dynamics in Overcrowded Alkenes

The strategic placement of four bromine atoms in 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene makes it an ideal model compound for investigating halogen bonding interactions and their influence on molecular conformation and crystal packing [3]. Systematic studies show that halogen substitution affects the intramolecular twist angle between fluorene units (ranging from 31° to 52°) and governs supramolecular assembly, providing fundamental insights for the design of molecular machines and responsive materials [3].

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